クマリン-SAHA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

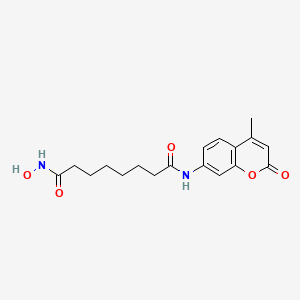

クマリン-スベロイルアニリドヒドロキサム酸(一般的にクマリン-SAHAとして知られています)は、スベロイルアニリドヒドロキサム酸の誘導体です。これは、ヒストン脱アセチル化酵素阻害剤の研究のために設計された蛍光プローブです。 This compoundは、ヒストン脱アセチル化酵素に結合する能力で特に注目されており、生化学研究における貴重なツールとなっています .

科学的研究の応用

Coumarin-SAHA has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe to study enzyme-inhibitor interactions.

Biology: Helps in understanding the role of histone deacetylases in gene regulation.

Medicine: Potential applications in cancer research due to its ability to inhibit histone deacetylases, which play a role in cancer cell proliferation.

Industry: Utilized in high-throughput screening assays for drug discovery .

準備方法

合成経路と反応条件

クマリン-SAHAの合成には、アニリノ「キャップ」基を7-アミノ-4-メチルクマリンに置き換えることによるスベロイルアニリドヒドロキサム酸の改変が含まれます。この改変は、縮合反応とカップリング反応を含む一連の化学反応によって達成されます。 反応条件は、通常、ジメチルスルホキシドなどの有機溶媒と、カップリングプロセスを促進する触媒の使用を伴います .

工業的生産方法

This compoundの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、自動反応器と厳格な品質管理対策を使用して、高純度と一貫性を確保する大規模合成を伴います。 この化合物は、通常、安定性を維持するために低温で保管されます .

化学反応の分析

反応の種類

クマリン-SAHAは、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応は、ヒドロキサム酸基を改変して、化合物の性質を変えることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、改変された官能基を持つさまざまなクマリン誘導体が含まれ、これはさらなる生化学研究に使用することができます .

科学研究への応用

This compoundは、幅広い科学研究に応用されています。

化学: 酵素阻害剤相互作用を研究するための蛍光プローブとして使用されます。

生物学: 遺伝子調節におけるヒストン脱アセチル化酵素の役割を理解するのに役立ちます。

医学: がん細胞の増殖に関与するヒストン脱アセチル化酵素を阻害する能力により、がん研究における潜在的な応用があります。

作用機序

クマリン-SAHAは、ヒストン脱アセチル化酵素の触媒部位に結合することによってその効果を発揮します。この結合は、酵素への基質のアクセスを遮断し、その活性を阻害します。 ヒストン脱アセチル化酵素の阻害は、アセチル化ヒストンの蓄積につながり、遺伝子発現に影響を与え、がん細胞で細胞周期停止とアポトーシスを誘導する可能性があります .

類似の化合物との比較

類似の化合物

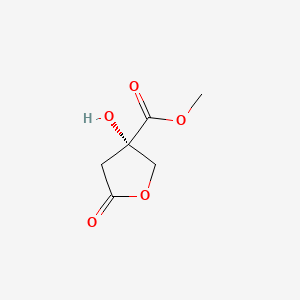

スベロイルアニリドヒドロキサム酸 (SAHA): this compoundの親化合物で、ヒストン脱アセチル化酵素阻害剤として使用されます。

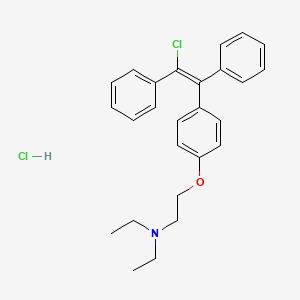

トリコスタチンA: 異なる化学構造を持つ別のヒストン脱アセチル化酵素阻害剤。

独自性

This compoundは、酵素阻害剤相互作用をリアルタイムで監視できる蛍光特性を持つため、独自性があります。 これは、ハイスループットスクリーニングと詳細な生化学研究のための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Suberoylanilide Hydroxamic Acid (SAHA): The parent compound of coumarin-SAHA, used as a histone deacetylase inhibitor.

Trichostatin A: Another histone deacetylase inhibitor with a different chemical structure.

Valproic Acid: A histone deacetylase inhibitor used in the treatment of epilepsy and bipolar disorder

Uniqueness

Coumarin-SAHA is unique due to its fluorescent properties, which allow for real-time monitoring of enzyme-inhibitor interactions. This makes it a valuable tool for high-throughput screening and detailed biochemical studies .

特性

IUPAC Name |

N'-hydroxy-N-(4-methyl-2-oxochromen-7-yl)octanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-12-10-18(23)25-15-11-13(8-9-14(12)15)19-16(21)6-4-2-3-5-7-17(22)20-24/h8-11,24H,2-7H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRCADVJNRJJAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693947 |

Source

|

| Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260635-77-5 |

Source

|

| Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Coumarin-SAHA interact with Histone Deacetylases (HDACs) and what are the downstream effects of this interaction?

A1: Coumarin-SAHA (c-SAHA) acts as a competitive inhibitor of HDACs. While the exact mechanism isn't detailed in the provided abstracts, it's likely that c-SAHA, similar to SAHA, binds within the active site of HDACs, preventing the removal of acetyl groups from histone proteins. [] This inhibition of HDAC activity can lead to increased histone acetylation, influencing gene expression and downstream cellular processes. []

Q2: How can Coumarin-SAHA be used to determine the binding affinities and off-rates of other HDAC inhibitors?

A2: Coumarin-SAHA exhibits fluorescence properties with excitation at 325 nm and emission at 400 nm. [] When c-SAHA binds to HDAC, its fluorescence intensity changes. By introducing other HDAC inhibitors to this complex, researchers can observe competitive binding. The decrease in c-SAHA fluorescence intensity allows for the calculation of the binding affinity (Kd) and dissociation off-rates (koff) of the competing HDAC inhibitors. This method is particularly advantageous as it doesn't rely on polarization accessories or energy transfer from the enzyme to the probe. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)

![barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B584258.png)

![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B584264.png)